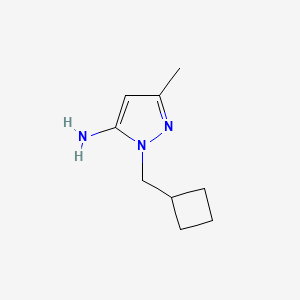

2-Cyclobutylmethyl-5-methyl-2H-pyrazol-3-ylamine

Description

2-Cyclobutylmethyl-5-methyl-2H-pyrazol-3-ylamine is a pyrazole derivative characterized by a substituted pyrazole core. The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. Key structural features of this compound include:

- Position 5: A methyl group, contributing to lipophilicity and electronic modulation.

- Position 3: A primary amine (-NH₂), enabling hydrogen bonding and reactivity in synthetic or biological contexts.

The amine group at position 3 distinguishes it from hydroxy-substituted analogs, influencing solubility and intermolecular interactions ().

Properties

IUPAC Name |

2-(cyclobutylmethyl)-5-methylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-7-5-9(10)12(11-7)6-8-3-2-4-8/h5,8H,2-4,6,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGNFQDFXXZVSKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)CC2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutylmethyl-5-methyl-2H-pyrazol-3-ylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylmethyl hydrazine with 3-methyl-2-butanone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of 2-Cyclobutylmethyl-5-methyl-2H-pyrazol-3-ylamine may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then subjected to distillation to remove any impurities, followed by crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutylmethyl-5-methyl-2H-pyrazol-3-ylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-Cyclobutylmethyl-5-methyl-2H-pyrazol-3-ylamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclobutylmethyl-5-methyl-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Derivatives with Varied Substituents

The Molecules 2012 studies () describe pyrazole derivatives with distinct substitution patterns:

Key Comparisons :

- Electronic Effects: The methyl group at position 5 (target) is less electron-withdrawing than the amino group in 5-amino-3-hydroxy-1H-pyrazol-1-yl derivatives, altering ring electron density and reactivity.

- Hydrogen Bonding: The primary amine (-NH₂) at position 3 (target) can act as both a donor and acceptor, whereas hydroxy (-OH) groups in analogs are stronger donors but weaker acceptors. This difference may influence solubility or crystal lattice formation ().

Thiazole-Based Analogs ()

Thiazol-5-ylmethyl carbamates (e.g., compounds l, m, p–r) share structural motifs with the target pyrazole derivative but differ in heterocycle core:

| Feature | 2-Cyclobutylmethyl-5-methyl-2H-pyrazol-3-ylamine | Thiazol-5-ylmethyl Carbamates |

|---|---|---|

| Heterocycle | Pyrazole (2 N atoms) | Thiazole (1 N, 1 S atom) |

| Substituent Reactivity | Amine at position 3 | Carbamate esters |

| Applications | Undocumented in evidence | Antiviral or enzyme inhibitors |

Key Differences :

- Functional Groups : Carbamate esters in thiazole analogs introduce hydrolytic stability challenges, whereas the primary amine in the pyrazole derivative offers straightforward derivatization.

Biological Activity

2-Cyclobutylmethyl-5-methyl-2H-pyrazol-3-ylamine is a pyrazole derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound 2-Cyclobutylmethyl-5-methyl-2H-pyrazol-3-ylamine features a pyrazole ring, which is characterized by two adjacent nitrogen atoms in its five-membered aromatic structure. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer effects .

The biological activity of pyrazole compounds, including 2-Cyclobutylmethyl-5-methyl-2H-pyrazol-3-ylamine, is often attributed to their interaction with various molecular targets:

- Protein Interactions : These compounds can modulate the activity of enzymes and receptors involved in critical biological pathways. For instance, they may inhibit cyclooxygenase enzymes (COX), leading to anti-inflammatory effects.

- Cell Signaling Pathways : Pyrazole derivatives can affect signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression .

Biological Activities

Research has shown that 2-Cyclobutylmethyl-5-methyl-2H-pyrazol-3-ylamine exhibits several notable biological activities:

- Antiviral Activity : Similar compounds have been evaluated for their efficacy against viruses such as HIV. The structure–activity relationship (SAR) studies indicate that modifications in the pyrazole ring can enhance antiviral potency .

- Anticancer Properties : Pyrazole derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. This activity is often linked to their ability to modulate cell cycle progression and promote cell death pathways .

- Anti-inflammatory Effects : The inhibition of COX enzymes by pyrazole compounds results in reduced production of pro-inflammatory mediators, making them potential candidates for treating inflammatory diseases .

Case Studies

Several studies have highlighted the biological efficacy of pyrazole derivatives:

- A study reported that specific modifications on the pyrazole ring significantly increased the anti-HIV activity of related compounds, with some achieving EC50 values as low as 0.0038 μmol/L against wild-type HIV strains .

- Another investigation focused on the anticancer properties of pyrazoles, demonstrating their ability to inhibit cell proliferation in various cancer cell lines through apoptosis induction .

Data Table: Biological Activity Overview

| Activity | Mechanism | Reference |

|---|---|---|

| Antiviral | Inhibition of viral replication | |

| Anticancer | Induction of apoptosis and inhibition of growth | |

| Anti-inflammatory | COX inhibition |

Pharmacokinetics

Understanding the pharmacokinetics (ADME) of 2-Cyclobutylmethyl-5-methyl-2H-pyrazol-3-ylamine is crucial for its therapeutic application. Factors influencing its bioavailability include solubility and metabolic stability. Future studies should focus on enhancing these properties to improve efficacy in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.